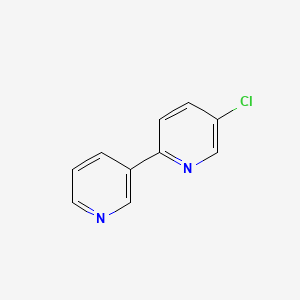
5-Chloro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a chlorine atom attached to the 5-position of one of the pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 5-chloropyridine with a boronic acid derivative of 2-pyridine . This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 5-Chloro-2,3’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal centers.
4,4’-Bipyridine: Another bipyridine derivative with applications in the synthesis of coordination polymers and supramolecular structures.
Uniqueness: 5-Chloro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from other bipyridine derivatives and allows for specific applications where the chlorine substituent plays a crucial role .
Eigenschaften
Molekularformel |
C10H7ClN2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
5-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H |
InChI-Schlüssel |
WRNIRXIBVZUVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


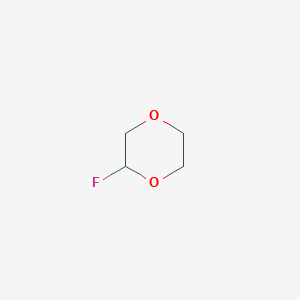
![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)

![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)
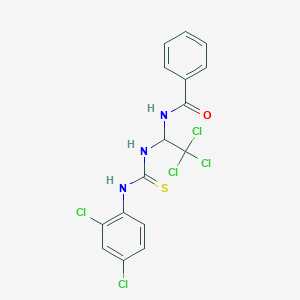

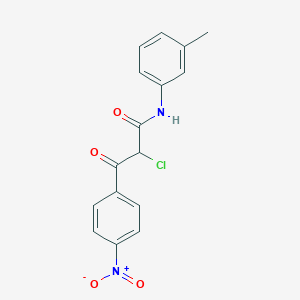
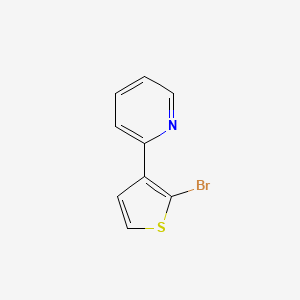
![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)

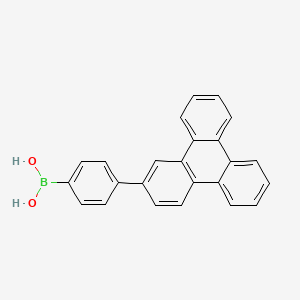
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11713362.png)
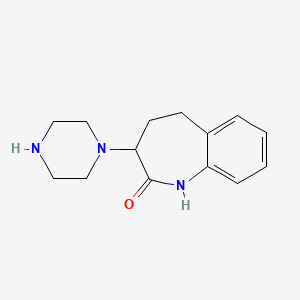
![N'~1~,N'~9~-bis[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713373.png)
